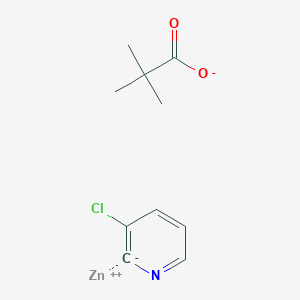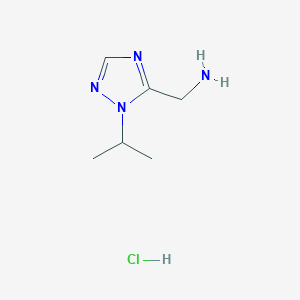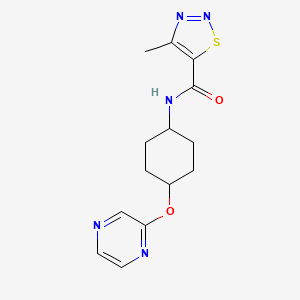
(3-Chloropyridin-2-yl)zinc pivalate solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chloropyridin-2-yl)zinc pivalate solution” is a chemical compound with the molecular formula C10H12ClNO2Zn . It is a product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of alkylzinc pivalates, such as “(3-Chloropyridin-2-yl)zinc pivalate solution”, has been reported in the literature. These compounds are prepared by OPiv-coordination, resulting in solid and salt-stabilized alkylzinc pivalates . These reagents exhibit enhanced stability and are capable of reacting well in cobalt-catalyzed difluoroalkylation-alkylation of dienoates .Molecular Structure Analysis
The molecular structure of “(3-Chloropyridin-2-yl)zinc pivalate solution” consists of a 3-chloropyridin-2-yl group bonded to a zinc atom, which is also bonded to a pivalate group . The molecular weight of this compound is 279.04 .Chemical Reactions Analysis
Alkylzinc pivalates, such as “(3-Chloropyridin-2-yl)zinc pivalate solution”, have been used in cobalt-catalyzed selective 1,2-dialkylation . This reaction proceeds under simple and mild conditions and features a broad substrate scope and functional group compatibility .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
"(3-Chloropyridin-2-yl)zinc pivalate solution" is used as a catalyst or reagent in the synthesis of complex organic molecules. For example, TMPZnOPiv•LiCl has been identified as a base for preparing air-stable solid zinc pivalates of sensitive aromatics and heteroaromatics, showcasing its utility in organic synthesis by enabling selective metalation and facilitating Negishi cross-couplings and reactions with various electrophiles such as Cu(I)-catalyzed acylations and allylations (Stathakis, Knochel, & Manolikakes, 2013).
Materials Science
In materials science, zinc complexes, including those similar to "(3-Chloropyridin-2-yl)zinc pivalate," are used for the development of nanocomposites and metal-organic frameworks (MOFs) with applications in water treatment and photocatalysis. For instance, zinc oxide nanocomposites have demonstrated superior antimicrobial properties and have been applied as environmentally friendly nanocomposites for water treatment applications, showing high adsorption removal rates for methylene blue dye, a harmful organic pollutant in water (Atta et al., 2017).
Biochemistry and Molecular Biology
Zinc complexes derived from "(3-Chloropyridin-2-yl)zinc pivalate" or related compounds play a significant role in biochemistry and molecular biology. They serve as models for biological systems, such as enzymes containing zinc in their active sites. For example, zinc complexes have been studied for their ability to mimic the active site of zinc phosphoesterases, offering insights into the catalytic mechanisms of these crucial enzymes (Das et al., 2014).
Environmental Science
In environmental science, zinc-based compounds, including "(3-Chloropyridin-2-yl)zinc pivalate," are explored for their potential in pollution remediation and as catalysts for sustainable chemical processes. Zinc complexes have been identified as efficient catalysts for the coupling of carbon dioxide with epoxides, contributing to the development of environmentally friendly synthetic pathways and materials (Darensbourg, Wildeson, & Yarbrough, 2002).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research involving “(3-Chloropyridin-2-yl)zinc pivalate solution” and similar compounds could involve further exploration of their synthesis, reactivity, and applications in various chemical reactions. Their enhanced stability and reactivity in certain reactions, such as cobalt-catalyzed difluoroalkylation-alkylation of dienoates, suggest potential for their use in the synthesis of pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
zinc;3-chloro-2H-pyridin-2-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.C5H10O2.Zn/c6-5-2-1-3-7-4-5;1-5(2,3)4(6)7;/h1-3H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXPTXDBRVJDTQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC(=[C-]N=C1)Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146050421 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B2605548.png)


![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)
![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)
![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2605563.png)

![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)

